molecular formula C25H26N2O7S B300983 Ethyl 4-({5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Ethyl 4-({5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Cat. No. B300983
M. Wt: 498.5 g/mol
InChI Key: SFHDVWSHXRVLHL-DZQLAOGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate, commonly known as EOTB, is a synthetic compound that has gained attention in scientific research due to its potential biological and medicinal properties. EOTB is a member of the thiazolidinone family, which has been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of EOTB is not fully understood, but it is believed to involve the induction of apoptosis (programmed cell death) in cancer cells. EOTB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer properties, EOTB has also been studied for its potential as an anti-inflammatory agent. Studies have shown that EOTB can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. EOTB has also been shown to exhibit antifungal and antibacterial activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using EOTB in laboratory experiments is its high potency and selectivity against cancer cells. However, one of the limitations of EOTB is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on EOTB. One area of interest is the development of more efficient synthesis methods for EOTB and its analogs. Another direction is the investigation of the potential use of EOTB in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of EOTB and its potential as an anti-inflammatory agent.

Synthesis Methods

EOTB can be synthesized through a multistep procedure that involves the condensation of 2-ethoxy-2-oxoacetaldehyde with 4-(3-methoxybenzylidene)-3-methyl-5-oxo-2-thioxoimidazolidin-1-yl benzoic acid in the presence of acetic acid. The resulting compound is then treated with ethyl chloroformate to obtain EOTB.

Scientific Research Applications

EOTB has been studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its potential as an anticancer agent. Studies have shown that EOTB exhibits potent cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells.

properties

Product Name

Ethyl 4-({5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Molecular Formula

C25H26N2O7S

Molecular Weight

498.5 g/mol

IUPAC Name

ethyl 4-[[(5Z)-5-[[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C25H26N2O7S/c1-5-32-22(28)15-34-19-12-7-16(13-20(19)31-4)14-21-23(29)27(3)25(35-21)26-18-10-8-17(9-11-18)24(30)33-6-2/h7-14H,5-6,15H2,1-4H3/b21-14-,26-25?

InChI Key

SFHDVWSHXRVLHL-DZQLAOGOSA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)OC

SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)OC

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)OC

Origin of Product

United States

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